N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)14-5-6-20-15(22-14)25-9-7-24(8-10-25)13-4-3-12(11-21-13)16(17,18)19/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGFHUNPUQKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrimidine derivatives, are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The presence of the trifluoromethyl group and the pyrimidin-4-amine moiety may contribute to its biological activity .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyrimidin-4-amine moiety may influence its bioavailability .
Result of Action
It’s hypothesized that the compound may have a broad range of effects due to its potential interaction with multiple targets .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules. For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Cellular Effects
For example, indole derivatives, which share a similar nitrogen-rich structure, have demonstrated a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 321.32 g/mol. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding.
This compound primarily acts as a neurokinin (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes, including pain modulation and the stress response. By inhibiting this receptor, the compound may exhibit analgesic and anxiolytic properties.
Pharmacological Studies
Recent studies have highlighted the compound's effectiveness in various biological assays:
- In vitro assays indicate that the compound exhibits high affinity for NK1 receptors with an IC50 value in the nanomolar range.
- In vivo studies demonstrate that administration of the compound in animal models reduces anxiety-like behavior and enhances pain thresholds, suggesting its potential as an anxiolytic and analgesic agent.
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Study on Anxiety Disorders : A double-blind, placebo-controlled trial involving subjects with generalized anxiety disorder showed that treatment with this compound significantly reduced anxiety scores compared to placebo (p < 0.05).
| Study | Population | Outcome |
|---|---|---|
| Anxiety Disorders | 100 participants | Significant reduction in anxiety scores (p < 0.05) |
- Pain Management : In a model of chronic pain, administration of the compound resulted in a marked decrease in pain perception measured by the von Frey test, indicating its analgesic efficacy.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that alterations in the piperazine ring or the pyrimidine moiety can significantly impact receptor affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Pyridine/Pyrimidine Linkages
(a) N-[(1R,3S)-3-isopropyl-3-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Cyclopentyl and tetrahydro-pyran groups replace the pyrimidin-4-amine core. The piperazine is linked to a 6-(trifluoromethyl)pyrimidin-4-yl group.
- Molecular Weight : 468.2 g/mol (C₂₅H₃₆F₃N₃O₂).
(b) ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide)
- Structure : Contains the same 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety but fused to a benzyl carboxamide-imidazothiazole core.
- Biological Activity : Demonstrated anti-tuberculosis activity (62% yield in synthesis), suggesting the piperazine-pyridine motif is critical for targeting microbial enzymes .
(c) 2-Methyl-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propanoic acid
- Structure: Piperazine linked to 5-(trifluoromethyl)pyridin-2-yl, but with a propanoic acid substituent.
- Key Differences: The carboxylic acid group increases solubility in basic conditions, contrasting with the dimethylamino group in the target compound, which enhances basicity and solubility in acidic environments .
Pyrimidin-4-amine Derivatives with Varied Substituents
(a) 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Structure : Pyrimidin-2-amine core with thiazole and nitro-phenyl groups.
- Molecular Weight : 339.36 g/mol (C₁₅H₁₃N₅O₂S).
- Key Differences : Nitro group introduces metabolic stability concerns, while the thiazole ring may enhance π-π stacking interactions in target binding .
(b) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Sulfoximine-Containing Analogues
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Biological Activity |
|---|---|---|---|---|
| Target Compound | Pyrimidin-4-amine | Dimethylamino, 5-CF₃-pyridin-2-yl-piperazine | ~379.39 | High lipophilicity (CF₃), basicity (piperazine) |
| N-[(1R,3S)-3-isopropyl-3-({4-[6-CF₃-pyrimidin-4-yl]piperazin-1-yl}carbonyl)... | Cyclopentyl-pyran | 6-CF₃-pyrimidin-4-yl-piperazine | 468.2 | Larger size, potential CNS limitations |
| ND-11543 | Imidazothiazole-carboxamide | 5-CF₃-pyridin-2-yl-piperazine | ~534.5 | Anti-tuberculosis activity |
| 4-(2,4-Dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine | Pyrimidin-2-amine | Thiazole, nitro-phenyl | 339.36 | Nitro group enhances metabolic stability |
| Sulfoximine-pyrimidin-4-amine derivatives | Pyrimidin-4-amine | Sulfoximine groups | ~350–450 | Improved kinase selectivity |
Research Implications
- Trifluoromethyl-Piperazine Motif : The 5-CF₃-pyridin-2-yl-piperazine group is recurrent in antimicrobial and kinase-targeting agents, suggesting its utility in drug design .
- Dimethylamino vs. Sulfoximine: The dimethylamino group in the target compound offers simpler synthetic accessibility compared to sulfoximines, but may lack the latter’s metabolic stability .
Preparation Methods
Direct Nucleophilic Substitution
The piperazine-pyridine intermediate reacts with 2-chloro-4-dimethylaminopyrimidine in DMF at 100°C, facilitated by potassium carbonate as a base. This one-pot reaction proceeds via an SNAr mechanism, with the piperazine acting as a nucleophile. Yields range from 65% to 78%, depending on the purity of intermediates.
Transition Metal-Mediated Cross-Coupling
For sterically hindered systems, Buchwald-Hartwig amination is utilized. A mixture of 2-chloro-4-dimethylaminopyrimidine, the piperazine-pyridine derivative, Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene is heated at 110°C for 18 hours, achieving 80–85% yield. This method minimizes side reactions and enhances reproducibility.
Purification and Characterization
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. High-performance liquid chromatography (HPLC) with C18 columns further refines purity (>98%). Key characterization data include:
| Property | Value/Description | Source |
|---|---|---|
| 1H NMR (CDCl₃) | δ 8.72 (s, 1H, pyrimidine-H), 6.78 (s, 1H) | |
| ESI-MS | m/z 409.2 (M+H⁺) | |
| HPLC Retention Time | 12.4 min (C18, 70:30 MeOH/H₂O) |
Optimization and Yield Improvements
Solvent and Temperature Effects
Replacing DMF with N-methylpyrrolidone (NMP) in displacement reactions increases yields by 10–15% due to improved solubility of intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, coupling under microwave irradiation at 150°C for 20 minutes achieves 88% yield.
Catalytic Enhancements
Adding catalytic amounts of tetrabutylammonium iodide (TBAI) in SNAr reactions accelerates kinetics via phase-transfer effects, boosting yields to 90%. For cross-couplings, replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos ligand enhances turnover frequency, reducing catalyst loading to 0.5 mol% .
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, and what reaction conditions ensure optimal yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and pyrimidine moieties. For example:
- Step 1 : Coupling of 5-(trifluoromethyl)pyridin-2-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis, ligand-assisted, inert atmosphere) to form the piperazine-pyridine intermediate .
- Step 2 : Pyrimidine ring assembly via nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the dimethylamine group. Solvent choice (e.g., DMF or toluene) and temperature control (60–100°C) are critical to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization relies on stoichiometric ratios and catalyst recycling .
Q. Which spectroscopic and analytical techniques are most reliable for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine-pyrimidine connectivity. For example, the trifluoromethyl group ( ~120–125 ppm in F NMR) and pyrimidine protons ( 8.0–8.5 ppm) are key markers .
- LCMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] peak) and purity (>95%) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and piperazine substituents, critical for understanding steric effects .
Q. How should researchers handle storage and stability testing to ensure compound integrity?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl group or piperazine oxidation .
- Stability Assessment : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor impurity profiles .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthesis and reactivity for this compound?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., amine coupling efficiency) .
- Solvent Optimization : COSMO-RS calculations predict solvent effects on reaction yields, reducing trial-and-error experimentation .
- Docking Studies : Predict binding conformations for biological targets (e.g., enzymes), informing structural modifications for activity enhancement .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may influence activity discrepancies .
- Structural Analog Testing : Synthesize derivatives with incremental modifications (e.g., replacing trifluoromethyl with chlorine) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Systematic Substitution : Replace the pyrimidine dimethylamine group with bulkier alkyl chains or heterocycles to assess steric effects on receptor binding .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity data from analogous compounds .
- In Silico Mutagenesis : Predict residue-specific interactions in target proteins (e.g., kinases) using molecular dynamics simulations .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Kinetic Binding Assays : Surface plasmon resonance (SPR) measures binding affinity () and kinetics () for target receptors .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., GPCRs) to confirm functional dependency in cellular models .
- Metabolomics Profiling : Untargeted LC-MS identifies pathway perturbations (e.g., ATP depletion in cancer cells) linked to compound exposure .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV/Vis quantification across pH gradients (1–13) and co-solvents (e.g., PEG-400) .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may alter solubility profiles .
- Molecular Dynamics : Simulate hydration shells to explain discrepancies (e.g., trifluoromethyl hydrophobicity vs. piperazine hydrophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
